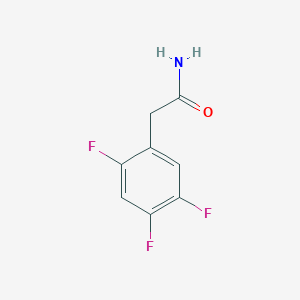

2-(2,4,5-Trifluorophenyl)acetamide

Description

Contextualizing Trifluorophenyl Acetamide (B32628) Scaffolds in Modern Organic Chemistry

The trifluorophenyl acetamide scaffold represents a key structural motif in the design of new organic molecules. The acetamide group is a fundamental functional group in organic chemistry and is present in numerous biologically active compounds and materials. wikipedia.orgnih.gov When combined with a trifluorophenyl ring, the resulting scaffold offers a unique combination of properties. The phenylacetamide structure provides a versatile backbone that can be readily modified to explore structure-activity relationships in drug discovery and materials science. mdpi.com The presence of three fluorine atoms on the phenyl ring significantly influences the electronic properties, lipophilicity, and metabolic stability of the molecule. nih.gov

Significance of Fluorinated Organic Compounds in Advanced Synthetic Design

The deliberate introduction of fluorine into organic molecules is a widely employed strategy in advanced synthetic design, particularly in the pharmaceutical and agrochemical industries. nih.gov Fluorine's high electronegativity and relatively small size can dramatically alter the physicochemical properties of a parent compound. nih.gov These alterations can lead to improved metabolic stability, enhanced binding affinity to biological targets, and increased bioavailability. nih.gov Consequently, fluorinated compounds are integral to the development of a vast array of modern chemical entities, from life-saving drugs to high-performance materials. The study of compounds like 2-(2,4,5-Trifluorophenyl)acetamide is therefore a part of this broader effort to harness the unique properties of fluorine in the creation of novel and improved chemical products.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4,5-trifluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGCUCSSBZWAFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 2,4,5 Trifluorophenyl Acetamide and Its Derivatives

Established Synthetic Pathways for Acetamide (B32628) Derivatives

The traditional synthesis of acetamide derivatives, including the fluorinated target compound, relies on fundamental organic reactions. These methods, while foundational, often provide the basis for more advanced and efficient synthetic strategies.

Amide Bond Formation Approaches

The formation of the amide bond is a cornerstone of organic chemistry and central to the synthesis of acetamide derivatives. patsnap.comallen.in Several well-established methods are utilized to create the characteristic acetamide linkage.

One of the most common approaches involves the reaction of a carboxylic acid or its derivative with an amine. For instance, acetic acid can be reacted with ammonia (B1221849) or an amine to form an acetamide. allen.inlibretexts.org This reaction can be facilitated by activating agents. Another prevalent method is the reaction of an acid chloride with an amine, often in the presence of a base to neutralize the hydrochloric acid byproduct. Similarly, acid anhydrides can react with amines to yield amides. libretexts.org The hydrolysis of nitriles also provides a pathway to amides. libretexts.org

These fundamental reactions are often adapted for the synthesis of more complex acetamide derivatives. For example, a series of N-phenylacetamide sulphonamides have been synthesized, demonstrating the versatility of these core reactions in creating diverse molecular structures. nih.gov

| Reactants | Product | Key Features |

|---|---|---|

| Carboxylic Acid + Amine | Amide | Often requires an activating agent. libretexts.org |

| Acid Chloride + Amine | Amide | Typically performed with a base. libretexts.org |

| Acid Anhydride + Amine | Amide | A common and effective method. libretexts.org |

| Nitrile Hydrolysis | Amide | Can be catalyzed by acid or base. libretexts.org |

Introduction of Fluorine Atoms onto Aromatic Rings

The introduction of fluorine atoms onto an aromatic ring is a critical step in the synthesis of 2-(2,4,5-Trifluorophenyl)acetamide. Several methods exist for this transformation, each with its own advantages and limitations.

Traditional methods for aromatic fluorination include the Balz-Schiemann reaction, which involves the thermal decomposition of aryl diazonium tetrafluoroborates. numberanalytics.com However, this method is often limited to the introduction of a single fluorine atom. google.com

More modern techniques offer greater control and efficiency. Electrophilic fluorination utilizes reagents like Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) to directly introduce fluorine onto the aromatic ring. numberanalytics.comnumberanalytics.com Nucleophilic aromatic substitution (SNAr) is another powerful method, where a leaving group on an electron-deficient aromatic ring is displaced by a fluoride (B91410) ion source, such as potassium fluoride (KF) or cesium fluoride (CsF). numberanalytics.comnumberanalytics.com

Transition metal-catalyzed fluorination has also emerged as a highly effective strategy. numberanalytics.comnumberanalytics.com Catalysts based on palladium and copper can facilitate the fluorination of aryl halides and boronic acids, often with high regioselectivity. numberanalytics.com A patented method describes the use of NF4BF4 as a reagent for the electrophilic substitution of hydrogen with fluorine on an aromatic ring. google.comdtic.mildtic.mil

Advanced Synthetic Strategies for Trifluorophenyl Acetamides

To overcome the challenges associated with traditional methods and to access more complex derivatives, advanced synthetic strategies have been developed. These approaches focus on stereocontrol, catalytic efficiency, and procedural simplicity.

Stereoselective and Enantioselective Syntheses of Fluorinated Scaffolds

The synthesis of chiral fluorinated molecules is of great interest due to their potential applications in medicinal chemistry. researchgate.netnih.gov Achieving stereoselectivity in the synthesis of fluorinated scaffolds presents a significant challenge. rsc.org

Asymmetric catalysis is a key approach to constructing fluorinated stereogenic centers. researchgate.netrsc.org This can involve the use of chiral catalysts in reactions such as alkylation, arylation, Mannich reactions, and Michael additions. rsc.org For example, the asymmetric fluorination of chiral enamides has been reported, leading to the synthesis of chiral α-fluoro-imides with high selectivity. nih.gov The development of methods for the stereocontrolled construction of fluorinated quaternary stereocenters is a particularly active area of research. researchgate.net

Metal-Catalyzed and Organocatalytic Approaches

Both metal-catalyzed and organocatalytic methods have become indispensable tools in the synthesis of fluorinated compounds, including trifluorophenyl acetamides. rsc.orgnih.gov

Transition metal catalysis, particularly with palladium, has been extensively used for C-H fluorination. nih.govbeilstein-journals.org These methods often employ directing groups to achieve high regioselectivity. nih.govbeilstein-journals.org Copper-catalyzed fluorinations have also gained prominence. beilstein-journals.org Cobalt-catalyzed asymmetric reductive coupling of isocyanates with alkyl halides has been developed for the synthesis of sterically bulky chiral amides. acs.org

Organocatalysis offers a complementary, metal-free approach to enantioselective fluorination. nih.gov Chiral organocatalysts can be used to activate substrates and control the stereochemical outcome of fluorination reactions. For instance, the organocatalytic asymmetric allylic benzylborylation of allyl fluorides has been demonstrated. acs.org

| Catalytic Approach | Key Features | Example Application |

|---|---|---|

| Palladium-Catalyzed C-H Fluorination | Often uses directing groups for regioselectivity. nih.govbeilstein-journals.org | Synthesis of β-fluorinated carboxylic acids. beilstein-journals.org |

| Copper-Catalyzed Fluorination | An alternative to palladium-based systems. beilstein-journals.org | Fluorination of aryl halides. numberanalytics.com |

| Cobalt-Catalyzed Amidation | Enantioconvergent synthesis of chiral amides. acs.org | Formation of α-tetrasubstituted amides. acs.org |

| Organocatalytic Asymmetric Fluorination | Metal-free approach for enantioselective synthesis. nih.gov | Asymmetric allylic benzylborylation. acs.org |

Multi-Step and One-Pot Methodologies for Complex Derivatives

The synthesis of complex derivatives of this compound often requires multi-step sequences. nih.govnih.gov These synthetic routes are designed to build molecular complexity in a controlled manner. For example, the synthesis of N-substituted acetamide derivatives of 1,3,4-oxadiazoles has been achieved through a multi-step process. nih.gov

To improve efficiency and reduce waste, one-pot methodologies are increasingly being developed. sioc-journal.cn These procedures combine multiple reaction steps into a single operation without the isolation of intermediates. An efficient one-pot synthesis of 2-acetamide-thiazole derivatives under microwave irradiation has been reported, highlighting the advantages of this approach in terms of simplicity and reduced reaction times. sioc-journal.cn The synthesis of 2,4,5-Trifluorophenylacetic acid, a precursor to the target acetamide, can be achieved through a four-step reaction sequence. ossila.com

Strategic Utilization of Key Precursors and Intermediates

Several well-defined pathways have been developed, each employing distinct precursors and navigating through a series of intermediates. These routes are often designed to leverage the specific reactivity of highly fluorinated aromatic systems.

One prominent strategy begins with 1,2,4-Trifluorobenzene (B1293510) . This precursor can be utilized in a Friedel-Crafts acylation reaction with chloroacetyl chloride in the presence of a Lewis acid like aluminum trichloride. google.com This reaction directly installs the two-carbon side chain, forming the intermediate 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone . This intermediate is then further processed to yield the target phenylacetic acid. google.com An alternative pathway from 1,2,4-trifluorobenzene involves a multi-step process that may include cyanation to form a benzyl (B1604629) cyanide intermediate, which is subsequently hydrolyzed. chemicalbook.com

A third strategic approach utilizes 2,4,5-Trifluoroaniline as the starting material. google.com This route involves a diazotization reaction followed by cyanation to produce the intermediate 2,4,5-Trifluorobenzonitrile . This nitrile is then catalytically hydrogenated to 2,4,5-Trifluorobenzylamine , which undergoes a second cyanation reaction to form 2-(2,4,5-Trifluorophenyl)acetonitrile. The final step is the hydrolysis of the nitrile to afford 2,4,5-Trifluorophenylacetic acid. google.com

More advanced, chemo-enzymatic strategies have also been explored for related structures, highlighting a move towards greener and more selective synthetic methods. researchgate.net These approaches use enzymes for key transformations, offering advantages in stereoselectivity and milder reaction conditions, though they may involve different precursors like 2,4,5-trifluorobenzaldehyde. researchgate.net

The strategic selection of precursors and the efficient conversion through key intermediates are paramount in the synthesis of this compound. The following tables summarize the key precursors and intermediates involved in the primary synthetic routes.

Key Precursors and Synthetic Strategies

| Precursor | Synthetic Strategy | Key Advantages |

| 1,2,4-Trifluorobenzene | Friedel-Crafts acylation with chloroacetyl chloride or multi-step cyanation/hydrolysis. google.comchemicalbook.com | Direct introduction of the side chain. |

| 2,4,5-Trifluoronitrobenzene | Condensation with diethyl malonate, followed by a multi-step transformation (hydrolysis, decarboxylation, reduction, diazotization). google.com | Utilizes inexpensive, readily available raw materials; mild conditions and high overall yield. google.com |

| 2,4,5-Trifluoroaniline | Diazotization, cyanation, reduction, a second cyanation, and final hydrolysis. google.com | Provides an alternative pathway from a common aromatic building block. |

Key Intermediates and Their Roles

| Intermediate | Precursor | Role in Synthesis |

| 2,4,5-Trifluorophenylacetic acid | Multiple | Immediate precursor to this compound via amidation. chemicalbook.com |

| 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone | 1,2,4-Trifluorobenzene | Product of Friedel-Crafts acylation, contains the core structure to be converted to the acetic acid. google.com |

| Diethyl 2,5-difluoro-4-nitrophenylmalonate | 2,4,5-Trifluoronitrobenzene | Key condensation product, sets up the carbon framework for the acetic acid side chain. google.com |

| 2,5-Difluoro-4-nitrophenylacetic acid | Diethyl 2,5-difluoro-4-nitrophenylmalonate | Formed after hydrolysis and decarboxylation; awaits reduction and fluorination. google.com |

| 2,5-Difluoro-4-aminophenylacetic acid | 2,5-Difluoro-4-nitrophenylacetic acid | Product of nitro group reduction, ready for the final fluorination step. google.com |

| 2,4,5-Trifluorobenzonitrile | 2,4,5-Trifluoroaniline | Key intermediate formed after diazotization and cyanation. google.comuni.lu |

| 2,4,5-Trifluorobenzylamine | 2,4,5-Trifluorobenzonitrile | Formed by reduction of the nitrile group, precursor to the final nitrile. google.com |

Molecular Design Principles and Fluorination Effects in 2 2,4,5 Trifluorophenyl Acetamide Systems

Influence of Fluorine on Electronic and Structural Characteristics

The introduction of fluorine into the phenylacetamide scaffold brings about profound changes in the molecule's electronic distribution and three-dimensional shape. These modifications are a direct consequence of the intrinsic properties of the fluorine atom.

Fluorine's defining feature is its status as the most electronegative element, a property that dramatically alters the electronic landscape of the aromatic ring in 2-(2,4,5-Trifluorophenyl)acetamide. nih.gov This high electronegativity creates strong carbon-fluorine (C-F) bonds that are highly polarized. nih.gov The strong electron-withdrawing nature of the three fluorine atoms deactivates the phenyl ring, making it less susceptible to oxidative metabolism. nih.gov

This electronic perturbation can be understood by comparing the properties of a standard C-H bond with a C-F bond, as detailed in the table below. The significantly higher bond energy of the C-F bond contributes to the increased stability of the fluorinated molecule. nih.gov

| Property | C-H Bond | C-F Bond | Implication for this compound |

| Bond Energy (kJ/mol) | ≈ 414 | ≈ 441 | Increased thermal and metabolic stability. nih.gov |

| Pauling Electronegativity | H: 2.20, C: 2.55 | F: 4.00, C: 2.55 | Strong polarization of the C-F bond, creating a significant bond dipole and influencing intermolecular interactions. nih.govnih.gov |

| Bond Length (Å) | ≈ 1.09 | ≈ 1.35 | The small atomic radius of fluorine allows for its introduction with minimal steric bulk. nih.gov |

The presence of fluorine significantly modulates the reactivity of the molecule. While electronegativity is a measure of an atom's ability to attract electrons in a bond, reactivity is a more complex concept. nih.gov For instance, while the fluorine atom itself is highly reactive, the C-F bond it forms is exceptionally strong and stable, reducing the reactivity of that specific position on the phenyl ring. nih.govnih.gov Quantum-chemical calculations on related fluoroacetamides have shown that the electronic parameters of the molecule are heavily influenced by the presence and nature of halogen atoms. researchgate.net This modulation of electronic characteristics is a key principle in designing molecules with specific reactivity profiles. researchgate.net

The substitution of hydrogen with fluorine can significantly influence the preferred conformation of a molecule, a strategy known as conformational restriction. nih.govnih.gov By introducing specific structural constraints, it is possible to reduce the number of accessible conformations, favoring one that is more active for binding to a biological target. nih.gov This can lead to enhanced potency and selectivity. nih.gov

In the this compound system, the fluorine atoms can influence the orientation of the acetamide (B32628) side chain relative to the phenyl ring. The rotation around the C-N bond of the acetamide group is a known conformational behavior in related derivatives. researchgate.net The electronic and steric effects of the fluorine atoms can alter the energy barriers for this rotation. Fluorine substitution can exert significant effects on binding conformations through dipolar, van der Waals, and hydrogen-bonding interactions, and it can also influence the intrinsic conformation of the molecule, which in turn affects its binding to a target. nih.gov

Strategic Incorporation of Fluorine in Functional Molecule Design

The deliberate placement of fluorine is a cornerstone of modern drug discovery and material science. nih.govnih.gov The unique properties of fluorine are exploited to enhance molecular stability and to optimize the interaction of a molecular scaffold with its intended target. nih.gov

The enhanced stability of the C-F bond is a key factor in the synthetic utility of fluorinated compounds. The replacement of metabolically vulnerable C-H bonds with robust C-F bonds is a well-established strategy to increase the metabolic stability of a molecule. nih.govnih.gov This is because the higher energy required to break a C-F bond compared to a C-H bond can block common metabolic pathways, such as hydroxylation by cytochrome P450 enzymes. nih.gov

For a compound like this compound, the three fluorine atoms on the phenyl ring significantly increase its resistance to metabolic degradation. This enhanced stability is a desirable characteristic, often leading to improved pharmacokinetic properties in therapeutic applications. From a synthetic standpoint, the stability of the fluorinated ring allows for chemical modifications to other parts of the molecule without compromising the core structure. The synthesis of related chloro-acetamides, for example, involves reacting a substituted aniline (B41778) with an acyl chloride, a process that the stable trifluorophenyl ring can readily withstand. researchgate.net

| Feature | Consequence of Fluorination |

| Metabolic Stability | Increased resistance to oxidative metabolism due to strong C-F bonds. nih.gov |

| Chemical Stability | Fluorinated aromatic rings are generally stable to a wide range of reaction conditions, allowing for diverse synthetic manipulations on other parts of the molecule. researchgate.net |

| Lipophilicity | Fluorine substitution often increases lipophilicity, which can affect properties like membrane permeability. nih.gov |

The this compound structure serves as a scaffold that can be further optimized for specific functions. The strategic incorporation of fluorine is a key element in this optimization process. nih.gov The goal of scaffold optimization is often to enhance interactions with a biological target, thereby increasing potency and selectivity. researchgate.net

The electron-withdrawing fluorine atoms on the phenyl ring can participate in unique, favorable interactions with biological targets, such as proteins. nih.gov These can include multipolar interactions between the C-F bond and protein backbone carbonyl groups. nih.gov Molecular docking analyses of other fluorinated compounds have shown that fluorine atoms can be nicely accommodated into hydrophobic pockets of binding sites, leading to enhanced binding affinity. nih.gov

Applications of 2 2,4,5 Trifluorophenyl Acetamide As a Building Block in Organic Synthesis

Precursor in the Construction of Complex Molecular Architectures

The 2-(2,4,5-trifluorophenyl) motif is a key component in several complex, biologically active molecules. The acetamide (B32628) itself serves as a direct precursor or can be readily converted to other key intermediates, such as 2,4,5-trifluorophenylacetic acid, for incorporation into larger molecular frameworks. ossila.com

A prominent example of a complex pharmaceutical built from this scaffold is Sitagliptin, a potent inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme used for treating type II diabetes. ossila.com The synthesis of Sitagliptin relies on the 2,4,5-trifluorophenylacetic acid core, which can be derived from the hydrolysis of 2-(2,4,5-Trifluorophenyl)acetamide. thieme-connect.de Furthermore, the acetamide functional group itself can undergo various chemical transformations. For instance, aryl acetamide "tail" groups are integral to the structure of novel triazolopyridazine-based compounds investigated as potent agents against the parasite Cryptosporidium. nih.gov In these syntheses, the acetamide portion of the molecule is often constructed by coupling an amine with the corresponding carboxylic acid, highlighting the interchangeability and importance of both the acetamide and its acid form as foundational building blocks.

| Precursor / Intermediate | Resulting Complex Molecule | Significance |

| 2-(2,4,5-Trifluorophenyl)acetic acid (derived from the acetamide) | Sitagliptin | An anti-diabetic medication (DPP-4 inhibitor). ossila.com |

| Aryl Acetamide Moiety | Triazolopyridazine Analogs | Investigated as potential treatments for cryptosporidiosis. nih.gov |

Role in the Synthesis of Substituted Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the acetamide functional group is a well-established handle for constructing these ring systems. N-substituted 2-haloacetamides are particularly useful precursors for a variety of heterocyclic structures. nih.gov By analogy, chlorination of the alpha-carbon of this compound would yield a reactive intermediate poised for cyclization reactions.

This strategy can be used to synthesize a diverse range of heterocycles:

Triazoles: The 1,2,4-triazol-5-amine scaffold is a valuable synthon that can be modified to create complex molecules. google.com Retrosynthetic analysis shows that amide-functionalized aminotriazoles can be accessed from precursors built up using aminoguanidine (B1677879) and an appropriate acid chloride, a route where the trifluorophenyl acetamide structure could be readily employed. google.com

Thiazoles: The reaction of α-bromo ketones with thiourea (B124793) or thioamides is a classic method for constructing the thiazole (B1198619) ring. nih.gov The N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide scaffold, for example, has been explored for potential anticancer agents, demonstrating the utility of coupling acetamide-containing structures to pre-formed heterocyclic rings. nih.gov

Pyrimidines: The synthesis of 2,4,5,6-tetraaminopyrimidine, an important intermediate, can be achieved from malonic acid dinitrile and guanidine (B92328). nih.gov The reactivity of the acetamide group allows for its conversion into functionalities that can participate in such cyclization pathways.

The trifluorinated phenyl ring remains as a key substituent on these newly formed heterocyclic systems, imparting its unique electronic and pharmacokinetic properties to the final molecule.

| Heterocyclic System | General Synthetic Approach from Acetamide Precursor |

| Thiazoles | Reaction of an α-halo-acetamide derivative with a thio-partner (e.g., thiourea). nih.gov |

| Triazoles | Cyclization reactions involving hydrazines or aminoguanidine with acetamide-derived functionalities. google.com |

| Pyrimidines | Use of the acetamide's carbon backbone in condensation reactions with urea (B33335) or guanidine derivatives. nih.gov |

| Quinolones | Cyclization of ortho-amino acetophenones, which can be derived from acetamide precursors. cam.ac.uk |

Utilization in Scaffold Diversity Generation for Chemical Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy in drug discovery that aims to create collections of structurally diverse small molecules from a common starting material. mdpi.comwiley-vch.de The goal is to explore a wide region of chemical space to identify novel biologically active compounds. sci-hub.se Building blocks used in DOS are typically rich in functional groups that can be selectively reacted under different conditions to produce a variety of molecular skeletons. mdpi.com

This compound is an excellent candidate for a DOS campaign due to its inherent structural features:

The Acetamide Group: The amide nitrogen and carbonyl carbon provide two points for reactivity. The nitrogen can be alkylated or acylated, while the carbonyl can participate in condensation or reduction reactions. The adjacent methylene (B1212753) group can also be functionalized.

The Trifluorophenyl Ring: The fluorine atoms modify the electronic properties of the ring and can direct further substitution reactions (e.g., nucleophilic aromatic substitution). The ring itself serves as a rigid scaffold onto which various appendages can be attached.

A DOS approach using this building block could involve a "build/couple/pair" strategy. researchgate.net The this compound core would be the "build" phase. In the "couple" phase, different partners could be attached at the amide nitrogen or the alpha-carbon. In the "pair" phase, intramolecular reactions could be triggered to create a wide array of different cyclic and polycyclic scaffolds. researchgate.net This approach allows for the generation of significant molecular diversity from a single, readily available starting material. cam.ac.uk

| Diversification Point | Potential Reactions | Resulting Structural Change |

| Amide N-H | Alkylation, Acylation | Introduces appendage diversity at the nitrogen. |

| Amide C=O | Reduction to amine, Thionation to thioamide | Changes the core functional group. |

| **α-Methylene (CH₂) ** | Halogenation, Alkylation, Condensation | Adds functionality or links to other fragments. |

| Phenyl Ring | Nucleophilic Aromatic Substitution | Replaces a fluorine atom with a different substituent. |

Enabling Synthesis of Chiral Fluorinated Derivatives with Defined Stereochemistry

The introduction of chirality is a critical step in the synthesis of many modern pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities. The 2,4,5-trifluorophenyl moiety is a key component of the chiral drug Sitagliptin. The synthesis of this drug requires the preparation of the D-(2,4,5-trifluorophenyl)alanine precursor with high enantiomeric purity.

While many syntheses start from the corresponding acid or aldehyde, this compound can serve as a substrate for stereoselective transformations. Chemo-enzymatic routes are particularly powerful for creating chiral molecules under mild conditions. Potential strategies involving the acetamide include:

Asymmetric Hydrolysis: An enantioselective amidase could be used to hydrolyze one enantiomer of a racemic mixture of a chiral acetamide derivative, allowing for the separation of the desired chiral acid or amine.

Enzymatic Deracemization: A combination of enzymes could be used to convert an undesired enantiomer into the desired one.

Asymmetric Synthesis: The acetamide group can be used to direct asymmetric reactions. For example, an asymmetric hydrogenation of an enamide derived from the trifluorophenyl acetamide scaffold could establish a chiral center with high selectivity.

These biocatalytic and chemo-catalytic methods allow for the efficient synthesis of fluorinated derivatives with a precisely controlled three-dimensional structure, which is essential for their interaction with specific biological targets.

| Chiral Compound | Synthetic Approach Involving Acetamide Moiety | Key Transformation |

| D-(2,4,5-Trifluorophenyl)alanine derivatives | Kinetic resolution using a chiral catalyst or enzyme. | Enantioselective hydrolysis or acylation. |

| Chiral β-amino amides | Asymmetric hydrogenation of a corresponding enamide. | Stereoselective reduction of a C=C double bond. |

Mechanistic Studies in Chemical Transformations Involving 2 2,4,5 Trifluorophenyl Acetamide

Elucidation of Reaction Mechanisms for Synthetic Pathways

The synthesis of 2-(2,4,5-Trifluorophenyl)acetamide can be achieved through several established methods for amide formation. The elucidation of the underlying mechanisms for these pathways is critical for controlling reaction conditions and maximizing yield. Two primary synthetic routes are the reaction of an activated carboxylic acid derivative with ammonia (B1221849) and the hydrolysis of a nitrile.

A common and efficient method for the preparation of this compound involves the reaction of 2,4,5-trifluorophenylacetyl chloride with ammonia. This reaction proceeds through a nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.ukyoutube.comyoutube.comyoutube.com

The mechanism commences with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of ammonia on the electrophilic carbonyl carbon of 2,4,5-trifluorophenylacetyl chloride. This initial attack results in the formation of a tetrahedral intermediate, where the carbon-oxygen double bond is broken, and the oxygen atom acquires a negative charge, while the nitrogen atom bears a formal positive charge. chemguide.co.ukyoutube.com The subsequent elimination phase involves the reformation of the carbon-oxygen double bond, which is energetically favorable. This step is accompanied by the departure of the chloride ion, which is a good leaving group. chemguide.co.ukchemguide.co.uk Finally, a proton is transferred from the positively charged nitrogen to either the chloride ion or another ammonia molecule, yielding the final this compound product and ammonium (B1175870) chloride. chemguide.co.ukchemguide.co.uk

Another viable synthetic pathway is the partial hydrolysis of 2-(2,4,5-trifluorophenyl)acetonitrile. chemicalbook.comchemicalbook.comguidechem.com This reaction can be catalyzed by either acid or base. Under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon and leading to the formation of an imidic acid intermediate after proton transfer. Tautomerization of the imidic acid then yields the desired amide. In a basic medium, a hydroxide (B78521) ion directly attacks the nitrile carbon, forming a cyanohydrin-like intermediate. Subsequent protonation from water and tautomerization leads to the formation of the amide.

Analysis of Transformation Reactions and Product Formation

This compound can undergo various transformation reactions, primarily centered around the amide functional group and the activated aromatic ring. Mechanistic analysis of these transformations is key to predicting product outcomes and designing novel synthetic applications.

Hydrolysis: Like other amides, this compound can be hydrolyzed to 2,4,5-trifluorophenylacetic acid and ammonia under either acidic or basic conditions. nih.gov

Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then attacks the activated carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfers lead to the formation of a good leaving group (ammonia), which is expelled, and deprotonation of the carbonyl oxygen regenerates the carboxylic acid.

Base-Catalyzed Hydrolysis: In the presence of a strong base, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The expulsion of the amide anion (a poor leaving group) is the rate-determining step. This is followed by an acid-base reaction where the newly formed carboxylic acid protonates the amide anion, driving the reaction to completion.

Hofmann Rearrangement: This reaction transforms a primary amide into a primary amine with one fewer carbon atom. nrochemistry.comwikipedia.orgchemistrylearner.comslideshare.net When this compound is treated with bromine and a strong base like sodium hydroxide, it can undergo Hofmann rearrangement to produce 2,4,5-trifluorobenzylamine. The mechanism involves the deprotonation of the amide followed by reaction with bromine to form an N-bromoamide. A second deprotonation generates an anion that rearranges, with the trifluorophenylmethyl group migrating from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate. Subsequent hydrolysis of the isocyanate yields the primary amine and carbon dioxide. wikipedia.orgchemistrylearner.com

Reduction: The amide functionality of this compound can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comadichemistry.commasterorganicchemistry.comlibretexts.orglibretexts.org The mechanism involves the initial nucleophilic attack of a hydride ion from LiAlH₄ on the carbonyl carbon. The resulting tetrahedral intermediate contains an oxygen atom coordinated to the aluminum species. This intermediate then collapses, eliminating the oxygen-aluminum complex to form an iminium ion. A second hydride transfer to the iminium ion yields the final product, 2-(2,4,5-trifluorophenyl)ethylamine. adichemistry.comlibretexts.org

Electrophilic Aromatic Substitution: The trifluorophenyl ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the fluorine atoms. wikipedia.orgyoutube.comlibretexts.orgyoutube.com However, under forcing conditions, reactions like the Vilsmeier-Haack reaction could potentially occur. The Vilsmeier-Haack reaction introduces a formyl group onto an activated aromatic ring using a Vilsmeier reagent (a chloroiminium ion). tcichemicals.comnrochemistry.comchemistrysteps.comwikipedia.org For this compound, the acetamido group is an ortho-, para-director, but the strong deactivating effect of the fluorine atoms would make such a reaction challenging and likely require harsh conditions. tcichemicals.comnrochemistry.comwikipedia.org

Influence of Substituent Effects on Chemical Reactivity and Selectivity

The three fluorine atoms on the phenyl ring of this compound exert a significant influence on the molecule's reactivity and the selectivity of its reactions. This influence stems from the interplay of inductive and resonance effects of the fluorine substituents.

Fluorine is the most electronegative element, and as such, it exhibits a strong electron-withdrawing inductive effect (-I). youtube.com This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack. With three fluorine atoms at the 2, 4, and 5 positions, the ring is significantly deactivated.

The Hammett equation provides a quantitative means to assess the electronic effects of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.orgpharmacy180.comdalalinstitute.com The substituent constant, σ, is a measure of the electronic effect of a substituent. Positive σ values indicate an electron-withdrawing group, while negative values indicate an electron-donating group.

| Substituent | σ_meta | σ_para_ |

| F | 0.34 | 0.06 |

| Cl | 0.37 | 0.23 |

| Br | 0.39 | 0.23 |

| I | 0.35 | 0.18 |

| NO₂ | 0.71 | 0.78 |

| CH₃ | -0.07 | -0.17 |

| Data sourced from Hammett equation parameters. wikipedia.orgpitt.edu |

The σ values for fluorine confirm its electron-withdrawing nature, particularly at the meta position. The smaller positive value at the para position reflects the counteracting resonance effect. In this compound, the cumulative inductive effect of the three fluorine atoms will significantly impact the reactivity of both the aromatic ring and the acetamide (B32628) side chain.

The electron-withdrawing nature of the trifluorophenyl group will increase the acidity of the N-H protons of the amide compared to a non-fluorinated analogue. This is due to the stabilization of the resulting amide anion through the inductive effect of the fluorines. Consequently, reactions involving the deprotonation of the amide, such as the Hofmann rearrangement, may proceed more readily.

Furthermore, the electrophilicity of the carbonyl carbon in the acetamide group is enhanced by the electron-withdrawing trifluorophenyl ring. This increased electrophilicity makes the carbonyl group more susceptible to nucleophilic attack, potentially accelerating reactions like hydrolysis and reduction.

In terms of selectivity in electrophilic aromatic substitution, while the ring is deactivated, the acetamido group is an ortho-, para-director. The fluorine at the 2-position and the acetamido group at the 1-position would sterically hinder attack at the 6-position. The remaining open position is the 3-position. The directing effects of the substituents would need to be carefully considered to predict the outcome of any potential electrophilic substitution reactions.

Future Research Directions and Emerging Paradigms for 2 2,4,5 Trifluorophenyl Acetamide

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-(2,4,5-Trifluorophenyl)acetamide and its precursors, such as 2,4,5-trifluorophenylacetic acid, traditionally relies on established, multi-step chemical processes. google.com A primary future objective is the development of synthetic pathways that align with the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. acs.orggoogle.com

Key areas for research include:

Catalytic Amidation: Moving beyond classical methods that often require stoichiometric activating agents, research into direct catalytic amidation of 2,4,5-trifluorophenylacetic acid would represent a significant advance in sustainability by minimizing waste.

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer superior control over reaction parameters, improve safety, and allow for more efficient and scalable production compared to batch processing.

Bio-inspired Synthesis: Exploring biocatalytic methods, using enzymes to perform key steps in the synthesis, could lead to highly selective and environmentally benign production routes under mild conditions.

Metal-Free Reactions: The development of metal-free coupling and transformation strategies would circumvent the need for potentially toxic and expensive heavy metal catalysts, a significant goal in modern pharmaceutical and chemical manufacturing. nih.gov

| Waste | Generation of stoichiometric byproducts from coupling agents. | Catalytic amounts of reagents generate minimal waste. | Prevention. |

Integration into Advanced Computational Frameworks for Predictive Chemistry

The field of predictive chemistry, which leverages artificial intelligence and machine learning, offers a powerful paradigm for accelerating chemical research. rsc.org By integrating this compound into these computational frameworks, researchers can forecast its properties, reactivity, and potential applications without exhaustive experimental work. arxiv.orgaclanthology.org

Future research in this domain should focus on:

Property Prediction: Utilizing Quantitative Structure-Activity Relationship (QSAR) and other machine learning models to predict physicochemical properties, metabolic stability, and potential biological activities. The models would be trained on data from this compound and structurally similar fluorinated compounds. nih.gov

Reaction Outcome Prediction: Employing AI to predict the outcomes of unknown reactions involving this compound. This can guide experimental design by identifying promising reaction conditions and avoiding unproductive pathways. chemrxiv.org

Text-Augmented Models: Leveraging novel frameworks like TextReact, which augment molecular data with information retrieved from scientific literature, to create more accurate and context-aware predictive models. arxiv.orgaclanthology.org This would allow the system to learn from published experimental results on related acetamides and fluorophenyl compounds.

Table 2: Data Inputs for a Predictive Chemistry Model of this compound

| Data Category | Specific Examples | Relevance to Prediction |

|---|---|---|

| Structural Descriptors | SMILES, InChIKey, Molecular Weight, 3D Conformer Geometry. nih.govsigmaaldrich.cn | Core input for all predictive models. |

| Physicochemical Properties | XlogP, Polar Surface Area, Hydrogen Bond Donors/Acceptors. nih.gov | Prediction of solubility, permeability, and intermolecular interactions. |

| Spectroscopic Data | NMR, IR, Mass Spectrometry data. nist.gov | Fingerprinting for reaction monitoring and product identification within automated systems. |

| Experimental Reactivity | Yields, reaction conditions (catalyst, solvent, temp.), byproducts. | Training data for models that predict reaction outcomes and discover new transformations. |

Exploration of Undiscovered Chemical Reactivities and Transformations

The unique electronic landscape of this compound—created by the interplay of the electron-withdrawing trifluorophenyl group and the nucleophilic/electrophilic nature of the acetamide (B32628) moiety—suggests a rich, yet largely unexplored, reactivity profile.

Future investigations could target:

Functionalization of the Methylene (B1212753) Bridge: The protons on the carbon between the phenyl ring and the carbonyl group are expected to be acidic. Research into the selective deprotonation and subsequent functionalization (e.g., alkylation, arylation, fluorination) of this position could yield a diverse library of novel derivatives.

Nucleophilic Aromatic Substitution (SNAr): The three fluorine atoms activate the aromatic ring towards nucleophilic attack. A systematic study of SNAr reactions could allow for the regioselective replacement of one or more fluorine atoms, providing access to complex substituted phenylacetamides.

Transformations of the Acetamide Group: Beyond simple hydrolysis, exploring less common transformations of the primary amide, such as reduction to the corresponding amine, dehydration to a nitrile, or participation in cyclization reactions, could serve as a gateway to new chemical scaffolds.

AI-Driven Reactivity Discovery: Employing closed-loop, AI-driven platforms that autonomously perform reactions, analyze the products, and decide on the next experiment could uncover entirely new and unpredictable transformations of this compound. chemrxiv.org

Potential in Advanced Material Science Scaffolds

The incorporation of fluorine into molecules is a well-established strategy for creating advanced materials with desirable properties such as thermal stability and chemical resistance. ontosight.ai The structure of this compound makes it an excellent candidate as a building block for new functional materials.

Promising future research directions include:

Fluorinated Polymers: Utilizing the acetamide group as a handle for polymerization reactions. This could involve polycondensation or ring-opening polymerization of derived monomers to create high-performance polymers with high thermal stability, low dielectric constants, and specific optical properties.

Supramolecular Assemblies: The presence of both a hydrogen-bond-donating N-H group and a hydrogen-bond-accepting C=O group allows for the formation of predictable intermolecular hydrogen-bonding networks. nih.gov Research into its self-assembly in various solvents could lead to the development of novel organogels, liquid crystals, or other soft materials.

Functional Surface Coatings: The trifluorophenyl group can impart hydrophobic and lipophobic properties. Investigating the use of this molecule or its derivatives in the formulation of functional coatings could lead to applications in water-repellent, anti-fouling, or low-friction surfaces.

Crystal Engineering: A systematic study of the crystallization behavior of this compound and its co-crystals could reveal novel solid-state structures with interesting electronic or optical properties, driven by a combination of hydrogen bonding and halogen bonding.

Table 3: Correlation of Molecular Features with Potential Material Applications

| Structural Feature | Resulting Material Property | Potential Application |

|---|---|---|

| Trifluorophenyl Group | High thermal stability, chemical resistance, hydrophobicity. ontosight.ai | High-performance polymers, protective coatings. |

| Amide Group (N-H, C=O) | Hydrogen bonding capability, potential for polymerization. nih.gov | Self-assembling organogels, polymer synthesis. |

| Aromatic Ring | π-stacking interactions, rigidity. | Liquid crystals, organic semiconductors. |

| Combined Features | Amphiphilicity, specific molecular recognition. | Functional membranes, sensor materials. |

Q & A

Q. What are the common synthetic routes for preparing 2-(2,4,5-Trifluorophenyl)acetamide?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a base-mediated reaction (e.g., KCO) in polar aprotic solvents like acetonitrile or ethanol is used to facilitate the formation of the acetamide bond. Key steps include refluxing precursors (e.g., fluorinated aryl halides) with chloroacetamide derivatives under controlled conditions . Purification often involves filtration to remove inorganic salts, followed by solvent evaporation under reduced pressure .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- Nuclear Magnetic Resonance (NMR) : For confirming hydrogen and fluorine environments in the aromatic and acetamide groups .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .

- Fourier-Transform Infrared Spectroscopy (FTIR) : For identifying functional groups like C=O (amide) and C-F stretches .

- X-ray Crystallography (XRD) : For resolving crystal packing and bond angles in solid-state studies .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for fluorinated intermediates .

- Catalyst use : Triethylamine or NaOH accelerates nucleophilic substitutions .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions in fluorinated systems .

- Continuous flow reactors : For scalable synthesis with better heat and mass transfer .

Q. How to address contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data can arise from rotational isomers or fluorine coupling effects. Solutions include:

- Variable-temperature NMR : To study dynamic conformational changes .

- Cross-validation with XRD : Resolve ambiguities in bond lengths and angles .

- Density Functional Theory (DFT) calculations : Predict spectroscopic profiles and compare with experimental data .

Q. What computational methods are used to predict interactions with biological targets?

- Molecular Docking : Screens binding affinities to enzymes (e.g., SARS-CoV-2 proteases) using software like AutoDock .

- Molecular Dynamics (MD) Simulations : Analyzes stability of ligand-receptor complexes over time .

- Pharmacophore Modeling : Identifies critical substituents (e.g., trifluoromethyl groups) for activity .

Q. What strategies mitigate interference from fluorinated by-products during synthesis?

- Chromatographic purification : Flash column chromatography separates fluorinated impurities .

- Selective crystallization : Exploits differences in solubility between the target and by-products .

- Fluorine-directed coupling : Uses directing groups to minimize unwanted substitutions .

Q. How to evaluate in vitro biological activity and structure-activity relationships (SAR)?

- Antimicrobial assays : Disk diffusion or MIC tests against bacterial/fungal strains .

- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- SAR analysis : Vary substituents (e.g., chloro vs. trifluoromethyl) to correlate electronic effects with activity .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Batch-to-batch consistency : Requires strict control of stoichiometry and reaction time .

- Purification at scale : High-performance liquid chromatography (HPLC) ensures purity >95% .

- Regulatory compliance : Documentation of synthetic intermediates and by-products per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.